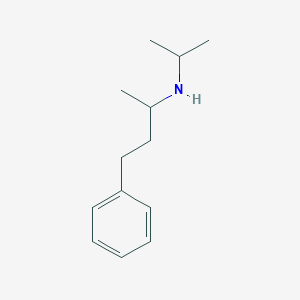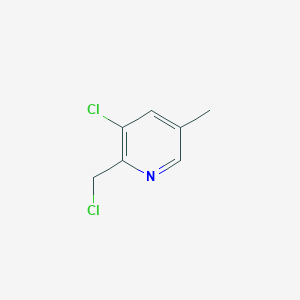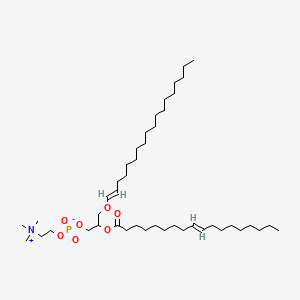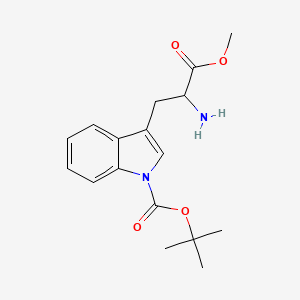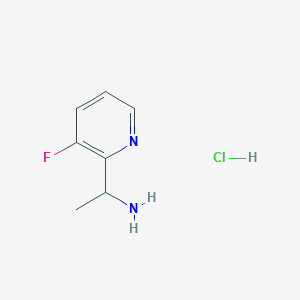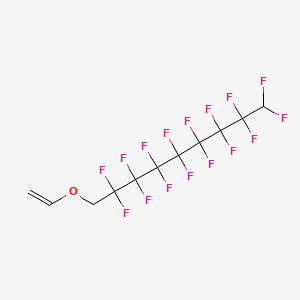
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is commonly used in various industrial applications due to its exceptional chemical inertness and stability.
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane typically involves the following steps:
Fluorination: The starting material, a nonane derivative, undergoes fluorination using a fluorinating agent such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions.
Vinylation: The fluorinated intermediate is then subjected to a vinylation reaction, where a vinyl group is introduced using reagents like vinyl magnesium bromide (CH2=CHMgBr) or vinyl lithium (CH2=CHLi).
Purification: The final product is purified using techniques such as distillation or chromatography to obtain high-purity this compound.
Industrial production methods often involve large-scale fluorination and vinylation processes, with stringent control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Addition Reactions: The vinyl group in the compound can undergo addition reactions with electrophiles like hydrogen halides (HX) or halogens (X2), forming addition products.
Polymerization: The vinyl group can also participate in polymerization reactions, leading to the formation of fluorinated polymers with unique properties.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for polymerization).
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and materials with high thermal stability and chemical resistance.
Biology: The compound is utilized in the development of fluorinated biomolecules and probes for studying biological processes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and stability.
Industry: The compound is employed in the production of specialty coatings, lubricants, and surfactants with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s electronegativity, leading to strong interactions with other molecules. This results in high thermal stability, chemical inertness, and resistance to degradation. The vinyl group allows for further chemical modifications and interactions with various molecular targets and pathways.
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane can be compared with other fluorinated compounds such as:
Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings, PFOA has similar chemical stability but lacks the vinyl group for further modifications.
Polytetrafluoroethylene (PTFE):
Hexafluoropropylene (HFP): Used in the production of fluoropolymers, HFP has a similar fluorinated structure but lacks the vinyl functionality.
The uniqueness of this compound lies in its combination of extensive fluorination and the presence of a reactive vinyl group, making it a versatile compound for various applications.
Properties
CAS No. |
71726-31-3 |
|---|---|
Molecular Formula |
C11H6F16O |
Molecular Weight |
458.14 g/mol |
IUPAC Name |
9-ethenoxy-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane |
InChI |
InChI=1S/C11H6F16O/c1-2-28-3-5(14,15)7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)6(16,17)4(12)13/h2,4H,1,3H2 |
InChI Key |
PLZIKMVNRWVJKM-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


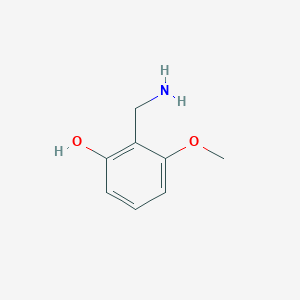
![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)

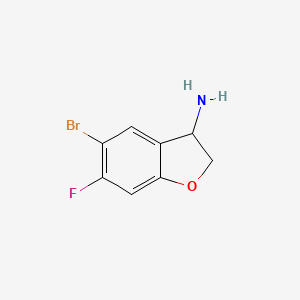
![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)

![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)
